4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a 3-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common route includes the acylation of 1-(pyridin-3-yl)piperazine with 3-(3-chloro-4-fluorophenyl)propanoic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-4-yl)piperazin-2-one
- 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one
- 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-1-one
Uniqueness
The uniqueness of 4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain targets and improve its stability under various conditions.
Properties
IUPAC Name |
4-[3-(3-chloro-4-fluorophenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-10-13(3-5-16(15)20)4-6-17(24)22-8-9-23(18(25)12-22)14-2-1-7-21-11-14/h1-3,5,7,10-11H,4,6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRMCQXNMOFJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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